molecular formula C13H21ClN2 B1471971 Cycloheptyl(pyridin-2-yl)methanamine hydrochloride CAS No. 1864052-28-7

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride

Cat. No. B1471971
CAS RN: 1864052-28-7
M. Wt: 240.77 g/mol
InChI Key: UIVPUFJFESCONY-UHFFFAOYSA-N
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Description

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, also known as CPMH, is a cyclic compound with a nitrogen atom as the central atom and a pyridine ring as the substituent. It is a white solid with a molecular weight of 247.7 g/mol and a melting point of 156-158 °C. CPMH is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions.

Scientific Research Applications

Applications in Catalysis and Polymerization

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride and its derivatives are used as ligands in the synthesis of various metal complexes. These complexes are significant in catalysis and polymerization processes. For instance, palladium(II) complexes containing bidentate N-cycloalkyl 2-iminomethylpyridine, which are structurally related to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), yielding polymethyl methacrylate (PMMA) with significant syndiotacticity (Kim et al., 2014). Similarly, zinc(II) complexes with N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline ligands were effective in polymerizing MMA and rac-lactide, with one particular complex showing high catalytic activity for MMA polymerization (Heo et al., 2017).

Medicinal Chemistry and Biological Applications

Compounds structurally related to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride have been investigated for their potential in medicinal chemistry and biological applications. For example, novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which are structurally akin to Cycloheptyl(pyridin-2-yl)methanamine hydrochloride, exhibited significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020). Additionally, iron(III) complexes of pyridoxal Schiff bases showed remarkable photocytotoxicity in various cancer cells, suggesting potential applications in photodynamic therapy (Basu et al., 2015).

Synthesis and Structural Analysis

Cycloheptyl(pyridin-2-yl)methanamine hydrochloride-related compounds are also significant in the synthesis and structural analysis of complex molecules. For instance, the synthesis of the title compound N-(2-Pyridylmethyleneamino)dehydroabietylamine provided insights into the conformation of cyclohexane rings and the dihedral angles between different ring structures, offering valuable information for the structural analysis of complex molecules (Wu et al., 2009).

properties

IUPAC Name

cycloheptyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13(12-9-5-6-10-15-12)11-7-3-1-2-4-8-11;/h5-6,9-11,13H,1-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVPUFJFESCONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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